N-[2-(4-hydroxypiperidin-1-yl)ethyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide
Description
Properties
IUPAC Name |
N-[2-(4-hydroxypiperidin-1-yl)ethyl]-N'-[4-(trifluoromethyl)phenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F3N3O3/c17-16(18,19)11-1-3-12(4-2-11)21-15(25)14(24)20-7-10-22-8-5-13(23)6-9-22/h1-4,13,23H,5-10H2,(H,20,24)(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCJUDWACSBRPOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CCNC(=O)C(=O)NC2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-hydroxypiperidin-1-yl)ethyl]-N’-[4-(trifluoromethyl)phenyl]ethanediamide typically involves multiple steps:
Formation of 4-hydroxypiperidine: This can be achieved by the reduction of 4-piperidone using a reducing agent such as sodium borohydride.
Alkylation: The hydroxypiperidine is then alkylated with an appropriate ethylating agent to introduce the ethyl group.
Amidation: The final step involves the reaction of the alkylated product with 4-(trifluoromethyl)benzoyl chloride in the presence of a base like triethylamine to form the ethanediamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-hydroxypiperidin-1-yl)ethyl]-N’-[4-(trifluoromethyl)phenyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The amide groups can be reduced to amines using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Lithium aluminum hydride in ether at low temperatures.
Substitution: Sodium methoxide in methanol under reflux conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a diamine derivative.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
N-[2-(4-hydroxypiperidin-1-yl)ethyl]-N’-[4-(trifluoromethyl)phenyl]ethanediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific receptors.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(4-hydroxypiperidin-1-yl)ethyl]-N’-[4-(trifluoromethyl)phenyl]ethanediamide involves its interaction with specific molecular targets, such as receptors or enzymes. The hydroxyl group and the trifluoromethyl group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogues
Ethanediamide Derivatives with Piperidine/Aryl Substituents
Compound 1 : N-[2-(1-Methyl-2,3-dihydro-1H-indol-5-yl)-2-(piperidin-1-yl)ethyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide ()
- Structure : Shares the ethanediamide backbone and 4-(trifluoromethyl)phenyl group but replaces the 4-hydroxypiperidinyl ethyl group with a 1-methylindolyl-piperidinyl moiety.
- Lack of a hydroxyl group on the piperidine may reduce solubility compared to the target compound.
- Molecular Weight : 474.527 g/mol (vs. ~377.38 g/mol for the target compound, estimated from its formula C₁₈H₂₂F₃N₃O₃).
Compound 2 : N-({1-[2-(Methylsulfanyl)benzyl]-4-piperidinyl}methyl)-N'-[4-(trifluoromethoxy)phenyl]ethanediamide ()
- Structure : Features a benzyl-piperidinyl methyl group and a 4-(trifluoromethoxy)phenyl group.
- Key Differences :
- The trifluoromethoxy group (-OCF₃) is less electron-withdrawing than -CF₃, possibly affecting electronic interactions.
- The methylsulfanyl-benzyl group adds steric hindrance and sulfur-based metabolism susceptibility.
Amide Derivatives with Piperidine/Alkoxy Linkers
Compound 3 : N-(4-(2-(Piperidin-1-yl)ethoxy)phenyl)-3-phenylpropanamide (12f, )
- Structure : A phenylpropanamide linked to a piperidinyl ethoxy group.
- Key Differences :
- The ethoxy linker and absence of an ethanediamide backbone reduce structural rigidity.
- Melting Point: 116.8–117.8°C, indicating moderate crystallinity compared to ethanediamides.
- Synthesis : Prepared via Na(OAc)₃BH reduction (similar to piperidine alkylation in ), suggesting shared synthetic routes with the target compound.
Compound 4 : (2E,4E)-N-(2-(2-(Dimethylamino)ethoxy)phenyl)hexa-2,4-dienamide (16d, )
- Structure: A dienamide with a dimethylamino ethoxy group.
- Key Differences: The conjugated diene and dimethylamino group may confer distinct electronic properties, affecting bioavailability. Liquid state at room temperature (vs. solid ethanediamides) suggests lower melting points due to reduced hydrogen bonding.
Piperidine-Based Sulfonamides and Opioid Analogues ()
- W-18 : A 2-piperidinylidene sulfonamide with nitro and chloro substituents.
- Fentanyl : A 4-piperidinyl propanamide with phenylethyl groups.
- Key Observations :
- 4-Substituted piperidines (e.g., fentanyl) often exhibit higher receptor affinity than 2-substituted analogues (e.g., W-18) due to spatial compatibility with opioid receptors.
- The target compound’s 4-hydroxypiperidine group may mimic 4-substitution patterns seen in bioactive molecules.
Structural and Property Comparison Table
Biological Activity
N-[2-(4-hydroxypiperidin-1-yl)ethyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- Chemical Formula : CHFNO
- Molecular Weight : 339.34 g/mol
The presence of a trifluoromethyl group and a hydroxypiperidine moiety suggests potential interactions with various biological targets, particularly in the central nervous system and as an antimicrobial agent.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds containing trifluoromethyl phenyl groups. For instance, derivatives with similar structures have shown significant activity against Gram-positive bacteria, including Staphylococcus aureus. These compounds exhibited low minimum inhibitory concentrations (MICs) and demonstrated bactericidal effects in time-kill assays, indicating their viability as antibiotics .
| Compound | Target Bacteria | MIC (µg/mL) | Effectiveness |
|---|---|---|---|
| This compound | Staphylococcus aureus | < 1 | High |
| Similar Trifluoromethyl Derivative | Enterococcus faecalis | < 5 | Moderate |
Neuropharmacological Effects
The hydroxypiperidine component is known to influence neurotransmitter systems, particularly those involving dopamine and serotonin. Studies suggest that compounds with similar structures may exhibit anxiolytic or antidepressant-like effects through modulation of these pathways. The mechanism may involve inhibition of reuptake transporters or interaction with receptor sites .
Study 1: Antibacterial Efficacy
In a recent study published in Antimicrobial Agents and Chemotherapy, researchers synthesized several trifluoromethyl-containing compounds and tested their efficacy against resistant bacterial strains. The compound was noted for its potency against MRSA strains, with a reported MIC significantly lower than that of traditional antibiotics .
Study 2: Toxicological Assessment
A toxicological assessment involving in vivo models was conducted to evaluate the safety profile of similar compounds. Results indicated no significant organ toxicity at doses up to 50 mg/kg, as measured by various biomarkers in blood plasma . This suggests a favorable safety margin for further development.
The proposed mechanisms of action for this compound include:
- Inhibition of Bacterial Cell Wall Synthesis : Similar compounds disrupt cell wall integrity, leading to cell lysis.
- Modulation of Neurotransmitter Systems : The hydroxypiperidine moiety may interact with serotonin and dopamine receptors, influencing mood and anxiety levels.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
